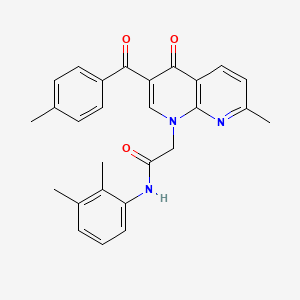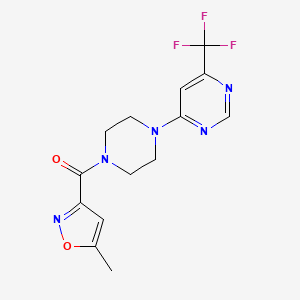
(5-Methylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for your compound, isoxazole and pyrimidine rings can be synthesized through various methods1. The development of new synthetic strategies and designing of new isoxazole and pyrimidine derivatives should be based on the most recent knowledge emerging from the latest research1.Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and reactivity. For example, the supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents2. The potential impact of isoxazole substituents on polymorph formation has been explored2.Chemical Reactions Analysis
The chemical reactions involving isoxazole and pyrimidine compounds can be quite diverse, depending on the substituents present on the rings1.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Without specific information on your compound, I can’t provide a detailed analysis.Applications De Recherche Scientifique
Potential Treatment for Type 2 Diabetes
(5-Methylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone has been explored for its potential in treating type 2 diabetes. A specific derivative, identified as PF-00734200, demonstrated potent inhibitory effects on dipeptidyl peptidase IV, an enzyme involved in glucose metabolism. This compound emerged as a potent and selective inhibitor, indicating its promise as an oral treatment option for type 2 diabetes due to its high oral bioavailability and low plasma protein binding characteristics. The metabolism, excretion, and pharmacokinetics of PF-00734200 were extensively studied in rats, dogs, and humans, revealing its rapid absorption and primarily renal elimination. The majority of the administered dose was recovered, confirming its effective systemic circulation and suggesting its potential for clinical use in diabetes management (Ammirati et al., 2009) (Sharma et al., 2012).
Antimicrobial and Antifungal Properties
Recent studies have highlighted the antimicrobial and antifungal potential of certain derivatives of (5-Methylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. Novel 1,5-disubstituted pyrazole and isoxazole derivatives exhibited significant activity against a range of bacterial and fungal strains. This suggests the potential of these derivatives in developing new antimicrobial and antifungal agents, which could be significant in the context of increasing antibiotic resistance (Sanjeeva et al., 2022).
Anticonvulsant and Antipsychotic Applications
Derivatives of (5-Methylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone have also been investigated for their potential in neurological and psychiatric disorders. Specific compounds have been synthesized and evaluated for their anticonvulsant activities, indicating potential applications in the treatment of conditions like epilepsy. Furthermore, the structural characteristics of these derivatives have been linked with their activity, offering insights into the design of more effective anticonvulsant and neuroleptic drugs (Malik & Khan, 2014) (Raviña et al., 2000).
Safety And Hazards
Orientations Futures
The future directions in the study of isoxazole and pyrimidine compounds involve the development of new synthetic strategies and the design of new derivatives with improved biological activities1.
I hope this information is helpful. If you have more specific information about the compound or if it’s known under a different name, I might be able to provide a more detailed analysis.
Propriétés
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c1-9-6-10(20-24-9)13(23)22-4-2-21(3-5-22)12-7-11(14(15,16)17)18-8-19-12/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSKUTDERRWKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)
![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2628789.png)
![4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2628793.png)
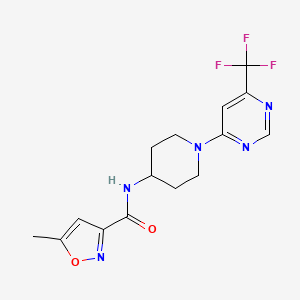
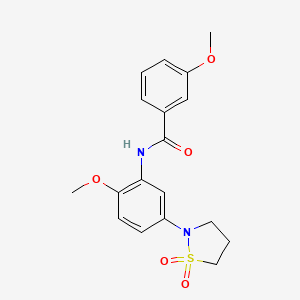
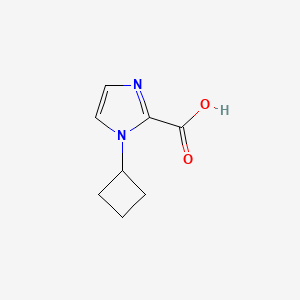
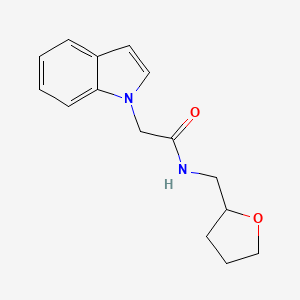
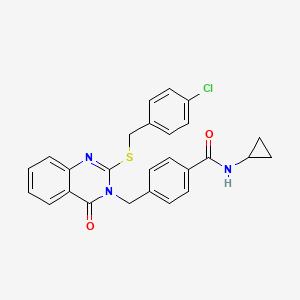
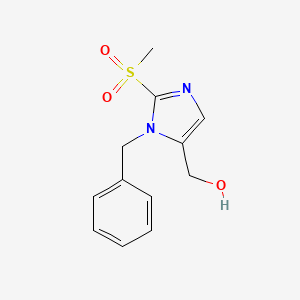
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2628802.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2628804.png)
![1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B2628805.png)
![1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2628806.png)
